1-Eicosanol

説明

Historical Context of Long-Chain Fatty Alcohol Research

The scientific journey into long-chain fatty alcohols began over two centuries ago. One of the earliest isolations was cetyl alcohol from sperm whale oil in 1817. nih.gov However, commercial availability of fatty alcohols did not materialize until the early 20th century. wikipedia.org Initially, they were produced by reducing wax esters with sodium through a method known as the Bouveault–Blanc reduction. wikipedia.org

The 1930s marked a significant advancement with the commercialization of catalytic hydrogenation, enabling the conversion of fatty acid esters, often from tallow, into alcohols. wikipedia.org By the 1940s and 1950s, the rise of the petrochemical industry provided a new pathway for synthesizing fatty alcohols from ethylene (B1197577), a discovery made by Karl Ziegler. wikipedia.org

A pivotal moment in understanding the biological relevance of this class of compounds occurred in 1961 with the identification of bombykol, a fatty alcohol, as the first purified insect sex pheromone, isolated from the silkmoth Bombyx mori. frontiersin.orgfrontiersin.org This discovery opened the door to investigating the diverse roles of fatty alcohols in nature, from being components of insect pheromones to serving as energy reserves and providing buoyancy in marine organisms. nih.govfrontiersin.org

Significance of 1-Eicosanol in Chemical and Biological Systems

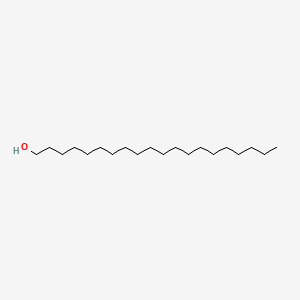

This compound, also known as arachidyl alcohol, is a straight-chain primary fatty alcohol with the chemical formula C₂₀H₄₂O. guidechem.comnih.govwikipedia.org It typically appears as a white, waxy crystalline solid and is insoluble in water but soluble in organic solvents like ethanol (B145695) and ether. guidechem.comcymitquimica.com Its long carbon chain and terminal hydroxyl group give it amphiphilic properties that are key to its functions. nih.gov

In chemical systems , this compound's properties are leveraged in several applications. It functions as a non-ionic surfactant, which lowers the surface tension between substances, making it useful for stabilizing emulsions. guidechem.comscbt.com In cosmetics, it acts as an emollient, creating a protective barrier to reduce moisture loss, and as a thickening agent to improve product texture. guidechem.comchemicalbook.com Furthermore, it serves as a valuable chemical intermediate for the synthesis of other organic compounds, such as esters and ethers, and is used as an internal standard in analytical methods like gas chromatography for the determination of other high-molecular-weight alcohols. guidechem.comchemicalbook.com The polymorphism of this compound has also been a subject of study using techniques like X-ray diffraction and calorimetry. chemicalbook.com

In biological systems , this compound is a naturally occurring compound found in a variety of organisms. nih.gov It has been identified as a plant metabolite in species such as Pyracantha angustifolia, Plumeria rubra, and Hypericum carinatum. nih.govcymitquimica.comthegoodscentscompany.com It is also recognized as a human metabolite. nih.gov Long-chain fatty alcohols, in general, are crucial components of plant and insect waxes, which provide thermal insulation and prevent desiccation. nih.govwikipedia.org In marine mammals, they are constituents of biosonar lenses. wikipedia.org Some research has indicated that this compound possesses antioxidant activity. cymitquimica.commedchemexpress.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | Icosan-1-ol |

| Synonyms | Arachidyl alcohol, Arachic alcohol, Eicosyl alcohol |

| CAS Number | 629-96-9 |

| Molecular Formula | C₂₀H₄₂O |

| Molecular Weight | 298.55 g/mol |

| Appearance | White crystalline solid/powder |

| Melting Point | 64 °C (147 °F; 337 K) |

| Boiling Point | 372 °C (702 °F; 645 K) |

| Solubility in water | Slightly soluble / Insoluble |

Data sourced from multiple references. guidechem.comnih.govwikipedia.orgnist.gov

Current Research Landscape and Emerging Trends for this compound

The contemporary research landscape for this compound and other fatty alcohols is increasingly focused on sustainability and novel applications. A significant trend is the move away from traditional production methods that rely on petrochemicals or unsustainable plant oils like palm oil. frontiersin.orgfrontiersin.org The global demand for fatty alcohols is substantial, and their conventional synthesis presents environmental challenges. nih.govfrontiersin.org

To address this, a major area of emerging research is the biotechnological production of fatty alcohols. Scientists are engineering microbial cell factories, such as the oleaginous yeast Yarrowia lipolytica, to produce specific long-chain fatty alcohols. frontiersin.orgfrontiersin.org By expressing fatty acyl-CoA reductase (FAR) enzymes from organisms like bumblebees, researchers can direct the yeast's metabolic pathways to synthesize fatty alcohols of desired chain lengths, including those with 18 to 24 carbons. frontiersin.orgfrontiersin.org This approach is viewed as a more ecologically sound and sustainable alternative. frontiersin.org

In materials science , research has explored the use of this compound as a molecular precursor in the controlled synthesis of lanthanide complexes for the production of phosphors. thegoodscentscompany.com In analytical chemistry, it continues to be employed in advanced chromatography methods for the detection of various lipids. chemicalbook.com

From a regulatory and environmental perspective, the U.S. Environmental Protection Agency (EPA) has conducted an evaluation of this compound. Based on its physical-chemical properties, which limit exposure potential, and its low hazard profile, it has been designated as a low-priority substance. epa.gov

Table 2: Summary of Recent Research Findings on this compound

| Research Area | Key Findings |

| Bioproduction | Engineered Yarrowia lipolytica expressing specific fatty acyl-CoA reductase (FAR) genes can produce saturated fatty alcohols with chain lengths from C18 to C24. frontiersin.orgfrontiersin.org |

| Natural Occurrence | Identified as a natural product with antioxidant properties in plants such as Justicia insularis and Hypericum carinatum. cymitquimica.commedchemexpress.com |

| Analytical Chemistry | Used as an internal standard for determining policosanol fatty alcohols in fish oil by gas chromatography (GC). chemicalbook.com |

| Materials Science | Utilized as a precursor in the synthesis of novel ternary lanthanide complexes with photophysical properties for potential use in phosphors. thegoodscentscompany.com |

| Environmental Assessment | Designated a low-priority substance by the EPA due to low exposure potential and low hazard concern across multiple endpoints. epa.gov |

Compound Index

特性

IUPAC Name |

icosan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h21H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFJIXJJCSYFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027272 | |

| Record name | 1-Eicosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals, Other Solid, White waxy solid; [HSDB] White powder; [MSDSonline], Solid | |

| Record name | 1-Eicosanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Eicosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Arachidyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

309 °C at 750 mm Hg; 222 °C at 3 mm Hg | |

| Record name | 1-EICOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

195 °C | |

| Record name | 1-Eicosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in acetone; soluble in petroleum ether; slightly soluble in ethanol, chloroform, Soluble in hot benzene | |

| Record name | 1-EICOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8405 at 20 °C/4 °C | |

| Record name | 1-EICOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000004 [mmHg] | |

| Record name | 1-Eicosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White, wax-like solid, WAX FROM ALC AND CRYSTALS FROM CHLOROFORM | |

CAS No. |

629-96-9, 28679-05-2 | |

| Record name | 1-Eicosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Eicosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eicosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028679052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-EICOSANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Eicosanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Eicosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARACHIDYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QR1QRA9BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-EICOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Arachidyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

66.1 °C | |

| Record name | 1-EICOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Arachidyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Biosynthesis of 1 Eicosanol in Biological Systems

Natural Occurrence of 1-Eicosanol

This compound has been identified as a metabolite in a diverse range of organisms, playing distinct roles within each biological context.

As a plant metabolite, this compound is a component of various plant structures, often as part of cuticular waxes which form a protective layer on the epidermis of leaves, stems, and fruits nih.govresearchgate.netresearchgate.netnih.govwikipedia.orgresearchgate.net.

Research has confirmed the presence of this compound in a variety of plant species. The following table summarizes the identification of this compound in the specified plants.

| Plant Species | Family | Part(s) Where Identified |

| Pyracantha angustifolia | Rosaceae | Not specified in available literature |

| Plumeria rubra | Apocynaceae | Not specified in available literature |

| Nelumbo nucifera | Nelumbonaceae | Leaves |

| Litsea glutinosa | Lauraceae | Barks |

| Justicia insularis | Acanthaceae | Leaves |

| Achillea wilhelmsii | Asteraceae | Whole plant hexane fraction |

| Arum dioscoridis SM. var. dioscoridis | Araceae | Not specified in available literature |

| Betula pendula Roth. | Betulaceae | Buds |

| Euphorbia geniculata | Euphorbiaceae | Not specified in available literature |

| Swietenia mahagoni | Meliaceae | Not specified in available literature |

Detailed findings from phytochemical analyses have confirmed the presence of this compound in several of these species. For instance, it has been reported in Pyracantha angustifolia and Plumeria rubra nih.gov. In Litsea glutinosa, this compound was isolated from the n-hexane extract of the barks. It has also been identified as a natural compound with antioxidant activity in the leaves of Justicia insularis nih.gov. Furthermore, GC-MS analysis has shown that this compound is a constituent of the whole plant hexane fraction of Achillea wilhelmsii. The compound has also been detected in the buds of Betula pendula Roth.. While phytochemical screenings of Euphorbia geniculata and Swietenia mahagoni have identified various classes of compounds, including fatty acids and other alcohols, the specific presence of this compound is not explicitly detailed in the currently available research nih.govnih.govresearchgate.netnih.govnih.govresearchgate.net. Similarly, while the general phytochemical profile of Arum dioscoridis has been studied, specific identification of this compound is not documented in the available literature nih.govwikipedia.orgkew.orgtheferns.info.

Long-chain fatty alcohols, including this compound, are crucial components of plant cuticular waxes nih.govresearchgate.netresearchgate.netwikipedia.orgresearchgate.net. These waxes form a protective barrier on the plant's surface, playing a vital role in preventing non-stomatal water loss, protecting against UV radiation, and providing a defense against pathogens and insects researchgate.netresearchgate.netwikipedia.org. The composition of these waxes, including the presence of this compound, can influence the physical properties of the cuticle, such as its hydrophobicity and permeability researchgate.netresearchgate.net. While the overarching function of fatty alcohols in cuticular waxes is well-established, the specific contribution of this compound to these physiological processes is an area of ongoing research.

This compound is recognized as a human metabolite nih.gov. Long-chain fatty alcohols can be derived from the diet or synthesized endogenously. In human metabolism, fatty alcohols are part of the fatty alcohol cycle and can be converted to fatty acids or incorporated into wax esters and ether lipids nih.gov. The metabolism of ethanol (B145695) and other alcohols primarily occurs in the liver, involving enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase researchgate.netnih.govlumenlearning.commdpi.commdpi.com. While the general pathways for alcohol metabolism are understood, the specific metabolic fate and physiological roles of dietary or endogenously produced this compound in humans are not extensively detailed in the available literature.

The marine bacterium Marinobacter hydrocarbonoclasticus is known for its ability to degrade hydrocarbons wikipedia.org. In the presence of n-icosane (a C20 alkane), this bacterium produces this compound as an intermediate in its metabolic pathway geologyscience.ruresearchgate.net. This suggests a pathway where the terminal oxidation of n-icosane leads to the formation of this compound, which is then further metabolized nih.govgeologyscience.ruresearchgate.net. Marinobacter species possess fatty acyl-CoA reductases that can produce a range of fatty alcohols, including those with a C20 chain, from fatty acyl-CoA substrates researchgate.netnih.govacs.org.

This compound as a Plant Metabolite

Biosynthetic Pathways of this compound

The biosynthesis of this compound, like other long-chain fatty alcohols, originates from the fatty acid synthesis pathway. The general process involves the elongation of fatty acid chains to the desired length, followed by a reduction step.

In plants, the synthesis of very-long-chain fatty acids (VLCFAs), including the C20 precursor to this compound, occurs in the endoplasmic reticulum through the action of fatty acid elongase (FAE) complexes mdpi.com. These complexes catalyze the addition of two-carbon units from malonyl-CoA to a growing acyl-CoA chain researchgate.netmdpi.commdpi.comnih.govaocs.org. Once the C20 acyl-CoA (arachidoyl-CoA) is formed, it is reduced to this compound. This reduction is catalyzed by fatty acyl-CoA reductases (FARs), which are enzymes that can exhibit specificity for certain chain lengths nih.govmdpi.com.

In microbial systems such as Marinobacter, the biosynthesis of fatty alcohols is also linked to fatty acid metabolism. These bacteria possess FARs that can directly reduce fatty acyl-CoAs to their corresponding alcohols researchgate.netnih.govacs.org. Studies on Marinobacter aquaeolei (a species closely related to M. hydrocarbonoclasticus) have identified fatty acyl-CoA reductases capable of producing fatty alcohols with chain lengths up to C20 researchgate.netnih.govacs.org. The metabolic pathway in M. hydrocarbonoclasticus for degrading n-icosane involves its oxidation to this compound, indicating the presence of enzymes capable of this conversion nih.govgeologyscience.ruresearchgate.net.

The biosynthesis in humans follows similar general principles, where long-chain fatty acids can be reduced to fatty alcohols. This process is part of the fatty alcohol cycle, where fatty acyl-CoAs are converted to fatty alcohols by fatty acyl-CoA reductases nih.gov.

Enzymatic Mechanisms of Fatty Alcohol Synthesis

The biological production of fatty alcohols, including this compound, primarily occurs through the reduction of activated forms of fatty acyl thioesters, such as fatty acyl-Coenzyme A (acyl-CoA) or fatty acyl-acyl carrier protein (acyl-ACP). nih.gov This reduction is catalyzed by enzymes known as fatty acyl reductases (FARs). nih.gov An alternative pathway involves the reduction of free fatty acids, a reaction catalyzed by carboxylic acid reductase (CAR). nih.gov

Two main enzymatic pathways for fatty alcohol synthesis have been identified:

One-step reduction: This pathway utilizes a fatty acid reductase (FAR) enzyme to directly reduce a fatty acyl-ACP or acyl-CoA to the corresponding fatty alcohol. researchgate.net

Two-step reduction: This process involves two separate enzymes. First, a fatty acyl-ACP/CoA reductase (AAR/ACR) or a carboxylic acid reductase (CAR) reduces the fatty acyl substrate to a fatty aldehyde. Subsequently, an aldehyde reductase converts the fatty aldehyde into a fatty alcohol. nih.govresearchgate.net

Several FAR enzymes from various organisms have been utilized in engineered systems for fatty alcohol production. For instance, the fatty acyl-CoA reductase from Marinobacter aquaeolei VT8 (MaFAR) has been shown to be effective in producing fatty alcohols in E. coli. nih.gov

Metabolic Precursors and Intermediates

The biosynthesis of fatty alcohols is intrinsically linked to the fatty acid synthesis (FAS) pathway. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). nih.gov With acetyl-CoA as the starting unit and malonyl-CoA as the extender, the fatty acid synthase (FAS) complex facilitates the elongation of the fatty acid chain, with the growing acyl chain tethered to an acyl carrier protein (ACP). nih.gov

The key precursors for fatty alcohol synthesis are the activated fatty acyl thioesters:

Fatty acyl-ACPs: These are intermediates of the FAS pathway.

Fatty acyl-CoAs: These can be formed from fatty acyl-ACPs.

Free fatty acids: These can be released from acyl-ACPs by thioesterases. nih.gov

Once formed, these precursors can be acted upon by fatty acyl reductases or carboxylic acid reductases to produce fatty alcohols. nih.gov

Genetic Regulation of this compound Biosynthesis in Engineered Systems

The production of specific fatty alcohols like this compound in engineered microbial systems is achieved through the introduction of heterologous genes encoding for fatty acyl-CoA reductases (FARs). nih.govfrontiersin.org The choice of the FAR gene is crucial as it determines the chain length specificity of the resulting fatty alcohols. For example, to produce longer-chain fatty alcohols, FARs with a preference for C18 to C26 substrates have been expressed in oleaginous yeast like Yarrowia lipolytica. frontiersin.org

LEAFY COTYLEDON (LEC): Key regulators of embryogenesis that also influence fatty acid synthesis. mdpi.com

WRINKLED1 (WRI1): A transcription factor that directly regulates genes involved in glycolysis and fatty acid synthesis. mdpi.com

FUSCA3 (FUS3) and ABSCISIC ACID INSENSITIVE 3 (ABI3): These, along with LEC2, are part of the AFL B3 transcription factor family that regulates seed maturation and oil accumulation. mdpi.com

In engineered microorganisms, the expression of FAR genes is often placed under the control of strong, inducible, or constitutive promoters to achieve high levels of enzyme production and maximize fatty alcohol yields. researchgate.netresearchgate.net The selection of appropriate promoters is a key strategy for fine-tuning gene expression and optimizing metabolic pathways for the desired product. researchgate.net

Production of Odd Chain Length and Branched Chain Fatty Alcohols

While the common fatty acid synthesis pathway primarily produces even-chain fatty acids using acetyl-CoA as the starter unit, the production of odd-chain and branched-chain fatty alcohols is also possible. nih.gov

Odd-chain fatty alcohols are synthesized when propionyl-CoA is used as the starter unit instead of acetyl-CoA. nih.govfrontiersin.org Propionyl-CoA can be generated through various metabolic pathways, including the metabolism of certain amino acids or the beta-oxidation of odd-chain fatty acids. frontiersin.org A novel strategy for producing medium odd-chain fatty alcohols (C11, C13, C15) in E. coli involves the use of α-dioxygenase from rice, which oxidizes even-chain fatty acids to produce odd-chain fatty aldehydes, which are then reduced to alcohols. nih.gov

Branched-chain fatty alcohols are produced when branched-chain amino acid degradation products, such as isobutyryl-CoA and isovaleryl-CoA, serve as starter units for the fatty acid synthase. nih.gov

Advanced Spectroscopic and Analytical Characterization of 1 Eicosanol in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Eicosanol

NMR spectroscopy is a powerful technique used to determine the structure and dynamics of molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that allow for its unequivocal identification and the assignment of individual atoms within the long hydrocarbon chain and the terminal hydroxyl group. Two-dimensional (2D) NMR techniques further aid in confirming assignments and understanding connectivity.

¹H NMR Spectroscopy and Spectral Assignments

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. In a spectrum recorded in DMSO-d₆ at 600 MHz, key signals are observed nih.govnih.gov:

A multiplet around 3.35-3.38 ppm is characteristic of the methylene (B1212753) protons directly attached to the hydroxyl group (-CH₂OH) nih.govnih.gov.

A signal around 1.23-1.27 ppm represents the large number of equivalent methylene protons within the long, flexible hydrocarbon chain (-CH₂-) nih.govnih.gov. This is typically the most intense signal in the spectrum.

A triplet around 0.84-0.87 ppm corresponds to the protons of the terminal methyl group (CH₃-) nih.govnih.gov.

A multiplet around 1.37-1.40 ppm is assigned to the methylene protons adjacent to the carbon bearing the hydroxyl group (-CH₂CH₂OH) nih.govnih.gov.

In CDCl₃ solvent, similar characteristic signals are observed, with slight variations in chemical shifts. For instance, at 90 MHz in CDCl₃, the -CH₂OH protons appear around 3.63 ppm, the bulk -CH₂- protons at 1.26 ppm, the terminal CH₃- at 0.88 ppm, and the -CH₂CH₂OH protons at 1.41 ppm nih.govguidechem.com. Another study using CDCl₃ at 400 MHz reported the OCH₂ signal at 3.61 ppm, the bulk CH₂ between 1.60-1.18 ppm, and the terminal CH₃ at 0.85 ppm researchgate.net.

An interactive data table summarizing representative ¹H NMR chemical shifts for this compound is presented below:

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Number of Protons | Solvent | Frequency (MHz) |

| -CH₂OH | 3.35-3.38 | m | 2 | DMSO-d₆ | 600 |

| -CH₂CH₂OH | 1.37-1.40 | m | 2 | DMSO-d₆ | 600 |

| -(CH₂)₁₆- | 1.23-1.27 | m | ~32 | DMSO-d₆ | 600 |

| CH₃- | 0.84-0.87 | t | 3 | DMSO-d₆ | 600 |

| -CH₂OH | 3.63 | m | 2 | CDCl₃ | 90 |

| -CH₂CH₂OH | 1.41 | m | 2 | CDCl₃ | 90 |

| -(CH₂)₁₆- | 1.26 | m | ~32 | CDCl₃ | 90 |

| CH₃- | 0.88 | t | 3 | CDCl₃ | 90 |

| OCH₂ | 3.61 | m | 2 | CDCl₃ | 400 |

| -(CH₂)₁₇- | 1.18-1.60 | m | ~34 | CDCl₃ | 400 |

| CH₃- | 0.85 | t | 3 | CDCl₃ | 400 |

¹³C NMR Spectroscopy and Spectral Assignments

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The fully proton-decoupled ¹³C NMR spectrum shows signals for each unique carbon environment. In CDCl₃ at 25.16 MHz, characteristic peaks are observed nih.govnih.govhmdb.ca:

The carbon directly bonded to the hydroxyl group (-CH₂OH) resonates around 63.11 ppm nih.govnih.govhmdb.ca.

The carbon adjacent to the -CH₂OH group appears around 32.89 ppm nih.govnih.govhmdb.ca.

A series of signals between approximately 29 ppm and 32 ppm correspond to the numerous methylene carbons within the long alkyl chain nih.govnih.govhmdb.ca. The most intense signal in this region, typically around 29.76 ppm, arises from the many equivalent internal methylene groups nih.govnih.gov.

The carbon adjacent to the terminal methyl group is found around 22.74 ppm nih.govnih.govhmdb.ca.

The terminal methyl carbon (CH₃-) resonates around 14.13 ppm nih.govnih.govhmdb.ca.

An interactive data table summarizing representative ¹³C NMR chemical shifts for this compound is presented below:

| Carbon Environment | Chemical Shift (ppm) | Solvent | Frequency (MHz) |

| -CH₂OH | 63.11 | CDCl₃ | 25.16 |

| -CH₂CH₂OH | 32.89 | CDCl₃ | 25.16 |

| -(CH₂)n- (internal) | ~29.76, 29.51, 29.43 | CDCl₃ | 25.16 |

| -CH₂CH₃ | 22.74 | CDCl₃ | 25.16 |

| CH₃- | 14.13 | CDCl₃ | 25.16 |

| -(CH₂)n- (near ends) | ~31.98, 25.82 | CDCl₃ | 25.16 |

2D NMR Techniques (e.g., ¹H-¹³C HSQC)

Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are invaluable for confirming the assignments made in the 1D spectra by showing correlations between directly bonded protons and carbons nih.govhmdb.canp-mrd.org. An HSQC spectrum of this compound would display cross-peaks linking the chemical shift of each proton (¹H dimension) with the chemical shift of the carbon to which it is attached (¹³C dimension) nih.govhmdb.canp-mrd.org. This is particularly useful for differentiating the methylene groups along the chain, although the large number of similar -CH₂- groups can lead to overlapping signals in the central part of the spectrum. The cross-peak for the -CH₂OH group, for example, would correlate the ¹H shift around 3.35-3.38 ppm with the ¹³C shift around 63.11 ppm nih.gov. Similarly, the terminal methyl protons around 0.84-0.87 ppm would correlate with the terminal methyl carbon around 14.13 ppm nih.gov.

Application in Structural Elucidation of this compound and Derivatives

NMR spectroscopy is a primary method for the structural elucidation of this compound, especially when isolated from natural sources or synthesized vjs.ac.vnresearchgate.netresearchgate.netuoa.gr. By analyzing the chemical shifts, multiplicities, and coupling patterns in the ¹H and ¹³C NMR spectra, and confirming connectivity with 2D NMR techniques like HSQC and HMBC (Heteronuclear Multiple Bond Correlation), researchers can confirm the presence of the long saturated alkyl chain and the terminal hydroxyl group researchgate.net. NMR is also crucial for characterizing derivatives of this compound, such as esters or ethers, by observing the changes in chemical shifts and the appearance of new signals corresponding to the added functional groups pubcompare.ai. This allows for the confirmation of the modified structure.

Mass Spectrometry (MS) of this compound

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is essential for its identification and analysis, particularly in complex mixtures.

GC/MS Analysis and Fragmentation Patterns

Gas Chromatography-Mass Spectrometry (GC/MS) is a widely used technique for the separation and identification of volatile and semi-volatile compounds like this compound innovareacademics.innist.govbiotechrep.irscirp.org. In GC/MS, this compound is first separated based on its boiling point and interaction with the stationary phase in the GC column, and then it enters the mass spectrometer for detection and fragmentation innovareacademics.inpubcompare.ai.

Electron Ionization (EI) is a common ionization method used in GC/MS. When this compound is subjected to EI, it loses an electron to form a molecular ion [M]⁺. For this compound (C₂₀H₄₂O, molecular weight 298.55 g/mol ), the molecular ion peak is expected at m/z 298 researchgate.net. However, fatty alcohols often undergo significant fragmentation under EI conditions, and the molecular ion peak may be weak or absent.

A characteristic fragmentation pathway for primary fatty alcohols under EI is the loss of water ([M-H₂O])⁺, resulting in a fragment ion at m/z 280 for this compound scirp.org. Further fragmentation occurs along the hydrocarbon chain, leading to a series of fragment ions that are typically separated by 14 mass units (-CH₂-). These fragment ions correspond to carbocations formed by cleavage of carbon-carbon bonds. Characteristic fragment ions for long-chain hydrocarbons/alcohols observed in the mass spectra include those at m/z 29, 43, 57, 83, 97, 111, 125, 139, 153, and 181 scirp.org. The relative abundance of these fragments can provide a fingerprint for identification. The base peak (most abundant ion) in the mass spectrum of this compound is often one of these hydrocarbon fragments nih.gov.

GC/MS is frequently used for the identification of this compound in various samples, including plant extracts and biological samples innovareacademics.inbiotechrep.irconicet.gov.arvjs.ac.vnresearchgate.net. Its retention time on a specific GC column and comparison of its mass spectrum, including the fragmentation pattern, with spectral libraries (e.g., NIST, Wiley) allows for confident identification researchgate.net.

Applications in Metabolomics and Compound Identification

In the field of metabolomics, this compound has been identified as a metabolite in various organisms, including plants and humans. nih.gov It is classified as a long-chain fatty alcohol lipid molecule. hmdb.ca The identification and quantification of this compound within complex biological matrices are crucial for understanding metabolic pathways and their alterations.

Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) coupled with various detection methods are employed for the analysis of this compound in biological samples. For instance, this compound has been used as an internal standard in GC methods for determining high molecular weight alcohols in fish oil. chemicalbook.comalkalisci.comscientificlabs.iesigmaaldrich.comsigmaaldrich.com It has also been utilized in gradient HPLC-charged aerosol detection methods for lipid analysis. chemicalbook.comalkalisci.comscientificlabs.iesigmaaldrich.comsigmaaldrich.com

Research has shown the presence of this compound as a differential metabolite in studies investigating the effects of environmental factors on plant metabolism. In one study, this compound was among the lipids that were significantly increased in Dioscorea opposita grown in loessial soil compared to sandy soil. nih.govresearchgate.net This highlights its role as a detectable marker in metabolic profiling studies. The Human Metabolome Database (HMDB) also lists arachidyl alcohol (this compound) as a detected but not quantified metabolite, further emphasizing its relevance in human metabolic studies. hmdb.ca

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including Raman scattering and Infrared (IR) spectroscopy, provides valuable information about the molecular vibrations and functional groups of this compound, aiding in its identification and the study of its solid-state properties. The polymorphism of this compound has been investigated using both techniques. chemicalbook.comalkalisci.comscientificlabs.iesigmaaldrich.comsigmaaldrich.comuu.nlresearchgate.netsigmaaldrich.comresearchgate.net

Raman Scattering Studies

Raman scattering studies contribute to the understanding of the vibrational modes of this compound in its different solid forms. Along with IR spectroscopy and X-ray diffraction, Raman scattering has been used to study the polymorphism of long-chain n-alkanols, including this compound. uu.nlresearchgate.netresearchgate.net These studies help differentiate between the various crystalline and rotator phases based on their unique vibrational signatures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The PubChem database provides access to various IR spectra for this compound, including FTIR spectra (capillary cell: melt), ATR-IR spectra (ATR-Neat), and vapor phase IR spectra. nih.gov These spectra show characteristic absorption bands corresponding to the O-H stretching vibration of the hydroxyl group and the C-H stretching and bending vibrations of the long hydrocarbon chain. nih.gov IR spectroscopy is also employed in polymorphism studies to monitor changes in the vibrational modes associated with different crystalline phases and phase transitions. chemicalbook.comalkalisci.comscientificlabs.iesigmaaldrich.comsigmaaldrich.comuu.nlresearchgate.netsigmaaldrich.comresearchgate.net

The NIST WebBook provides a gas phase IR spectrum for this compound, offering additional spectral data for characterization. nist.gov

X-ray Diffraction (XRD) Analysis of this compound Polymorphism

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure and polymorphism of this compound. Studies utilizing XRD have revealed the existence of different crystalline forms and their transitions with changes in temperature. chemicalbook.comalkalisci.comscientificlabs.iesigmaaldrich.comsigmaaldrich.comuu.nlresearchgate.netsigmaaldrich.comresearchgate.net

Crystalline Forms (e.g., Beta and Gamma monoclinic forms)

At room temperature, this compound, an n-alkanol with an even number of carbons, is typically observed in the monoclinic γ form, which is the stable phase for even-numbered alkanols. uu.nlresearchgate.netresearchgate.net The γ-phase has a monoclinic structure with space group C2/c and eight molecules per unit cell. uu.nl In this form, the polymethylene chains exhibit an anti-periplanar (trans) conformation, with molecules arranged in layers parallel to the (100) plane, held together by O-H...O-H hydrogen bonds. uu.nl

A metastable monoclinic β form, isostructural with the β-phase of odd-numbered alkanols, can be obtained for this compound by quenching from the melt. uu.nlresearchgate.netresearchgate.net The β-phase is also monoclinic, with space group P21/c and eight molecules in the unit cell. uu.nl The structure of the β-phase contains two molecules in the asymmetric unit, one in an all-trans conformation and the other with a gauche conformation at the C-C-C-O torsion angle. uu.nl

The Cambridge Structural Database (CSD) includes crystal structure data for this compound (CCDC Number 142763). nih.gov

Phase Transitions and Rotator Phases

Upon heating, the ordered crystalline phases (β and γ) of this compound undergo transitions. A monoclinic rotator form, denoted as R'IV, is observed at temperatures a few degrees below the melting point. uu.nlresearchgate.netresearchgate.net In rotator phases, molecules can perform hindered rotation or flips around their long axis. researchgate.net The transition from the ordered phase to the rotator phase is a solid-solid transition. researchgate.net The solid-solid (rotator-crystal) phase transition can exhibit hysteresis compared to the solid-liquid (rotator-liquid) phase transition. researchgate.net For n-alkanols with an even number of carbon atoms, the peaks characterizing the solid-solid and solid-liquid transitions can be overlapped in DSC data upon heating, but are clearly separated upon cooling. researchgate.net

The polymorphic behavior and phase transitions of this compound are influenced by factors such as temperature, cooling rate, and the presence of other components in mixtures. uu.nlresearchgate.netresearchgate.netresearchgate.netwhiterose.ac.uknih.govosti.gov Differential Scanning Calorimetry (DSC) is often used in conjunction with XRD to study these thermal transitions and determine transition temperatures and enthalpies. uu.nlresearchgate.netresearchgate.netresearchgate.netnih.gov

Interactive Data Table: Selected Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 298.5 g/mol | PubChem nih.gov |

| Melting Point | 66.1 °C | PubChem nih.gov |

| Melting Point | 62-65 °C (lit.) | Sigma-Aldrich alkalisci.comscientificlabs.iesigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 309 °C at 750 mm Hg | PubChem nih.gov |

| Boiling Point | 222 °C at 3 mm Hg | PubChem nih.gov |

| Flash Point | 195 °C | PubChem nih.gov, The Good Scents Company thegoodscentscompany.com, Wikipedia wikipedia.org |

| Solubility (Water) | Slightly soluble (0.001 g/L at 23 °C) | Sigma-Aldrich sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Density | 0.8405 at 20 °C/4 °C | PubChem nih.gov |

Interactive Data Table: 13C NMR Shifts for this compound (CDCl3)

| Shift [ppm] | Intensity | Source |

| 14.13 | 105.00 | Human Metabolome Database nih.gov |

| 22.74 | 100.00 | Human Metabolome Database nih.gov |

| 25.82 | 75.00 | Human Metabolome Database nih.gov |

| 29.43 | 125.00 | Human Metabolome Database nih.gov |

| 29.51 | 160.00 | Human Metabolome Database nih.gov |

| 29.76 | 1000.00 | Human Metabolome Database nih.gov |

| 31.98 | 105.00 | Human Metabolome Database nih.gov |

| 32.89 | 90.00 | Human Metabolome Database nih.gov |

| 63.11 | 75.00 | Human Metabolome Database nih.gov |

Crystal Structure Data

The solid-state properties of this compound, including its polymorphism, have been investigated using techniques such as X-ray powder diffraction, differential scanning calorimetry (DSC), Raman scattering, and infrared (IR) spectroscopy. chemicalbook.comsigmaaldrich.comalkalisci.comsigmaaldrich.comscientificlabs.comacs.orgresearchgate.net At room temperature, this compound can exist in two monoclinic forms, designated as β and γ. acs.orgresearchgate.net For n-alkanols with an even number of carbon atoms, such as this compound, the stable form at room temperature is the γ-phase. acs.orgresearchgate.net The β form, which is isostructural with the stable β-phase of odd-numbered alkanols, can be obtained as a metastable form by quenching this compound from the melt. acs.orgresearchgate.net

Single-crystal X-ray diffraction studies have been conducted on long-chain n-alcohols, including this compound, to determine their crystal structures. cambridge.org The Cambridge Structural Database (CSD) contains crystal structure data for this compound with CCDC Number 142763, associated with a published article. nih.gov

Chromatographic Techniques for this compound Analysis

Chromatographic methods are widely employed for the analysis and determination of this compound in various samples, often as part of a mixture of fatty alcohols or other lipids. These techniques allow for the separation, identification, and quantification of this compound based on its chemical properties and interactions with a stationary phase.

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection

High-Performance Liquid Chromatography (HPLC) coupled with charged aerosol detection (CAD) has been utilized for the analysis of various lipids, including fatty alcohols like this compound. chemicalbook.comsigmaaldrich.comalkalisci.comsigmaaldrich.comcymitquimica.comottokemi.comsigmaaldrich.com This detection method is useful for analyzing non-volatile and semi-volatile compounds that lack strong UV chromophores, making it suitable for the detection of fatty alcohols. acs.org A gradient HPLC-charged aerosol detection method has been specifically used for the detection of different lipids, where this compound can be a component. chemicalbook.comsigmaaldrich.comalkalisci.comsigmaaldrich.comcymitquimica.comottokemi.comsigmaaldrich.com Research has shown that charge derivatization strategies can significantly increase the sensitivity of detection for fatty alcohols when analyzed by HPLC coupled with electrospray ionization-ion mobility-mass spectrometry (ESI-IM-MS). acs.org

Gas Chromatography (GC) for Fatty Alcohol Determination

Gas Chromatography (GC) is a common and effective technique for the determination of fatty alcohols, including this compound, particularly in the analysis of lipid mixtures and natural products. chemicalbook.comsigmaaldrich.comalkalisci.comsigmaaldrich.comcymitquimica.comsigmaaldrich.comnih.govnih.gov Due to their low volatility at typical GC temperatures, fatty alcohols are often analyzed as derivatives, such as trimethylsilyl (B98337) (TMS) ethers, to improve their volatility and chromatographic behavior. nih.govoup.com

This compound is frequently used as an internal standard in GC methods developed for the determination of high molecular weight alcohols, such as those found in policosanol or fish oil. chemicalbook.comsigmaaldrich.comalkalisci.comsigmaaldrich.comcymitquimica.comsigmaaldrich.comnih.govnih.govoup.com For instance, a validated GC method using a packed column and this compound as an internal standard was developed for the determination of aliphatic fatty alcohols in film-coated tablets containing policosanol. nih.govoup.com In this method, the alcohols were analyzed as TMS derivatives. nih.govoup.com Another application involves the determination of high molecular weight alcohols from policosanol in omega-3 fish oil by GC, where this compound served as an internal standard after acylation with acetyl chloride. nih.gov The analysis of aliphatic alcohols in oils and fats also commonly employs capillary gas chromatography with this compound added as an internal standard after saponification and derivatization. internationaloliveoil.org

Data from GC analysis, including retention indices and mass spectra, are valuable for the identification of this compound. nist.govnist.gov

Multidimensional Comprehensive Gas Chromatography with Dual Detection

Multidimensional comprehensive gas chromatography (GC×GC) offers enhanced separation power compared to one-dimensional GC, making it suitable for the analysis of complex samples containing this compound. escholarship.orgresearchgate.netsigmaaldrich.comacs.orgshimadzu.comcopernicus.orgresearchgate.net This technique separates compounds based on two different stationary phase properties in a single analysis. escholarship.orgcopernicus.org

The application of GC×GC with dual detection, such as flame ionization detection (FID) and mass spectrometry (MS), provides both quantitative and qualitative information. sigmaaldrich.comshimadzu.com This approach has been explored for fingerprinting minor components in vegetable oils, including aliphatic alcohols like this compound, by generating characteristic two-dimensional chromatograms. sigmaaldrich.comshimadzu.comchemsrc.com In the GC×GC analysis of the unsaponifiable fraction of vegetable oils, aliphatic alcohols, including this compound (C20) up to C30, can be observed and aligned in the two-dimensional space. shimadzu.com GC×GC-MS has also been successfully applied to the characterization of lipid-rich biological matrices, such as human earwax, where this compound was observed and confirmed through GC-MS analysis. acs.orgresearchgate.netnih.gov The use of comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) has become popular for the metabolomic analysis of microorganisms and analysis of complex mixtures, offering higher resolution. researchgate.net

Here is a table summarizing some analytical data points related to this compound:

| Property | Value | Method/Source |

| Melting Point | 62-65 °C | Literature alkalisci.comsigmaaldrich.comtcichemicals.com |

| Melting Point | 66.1 °C | EPA Chemical Data Reporting (CDR) nih.gov |

| Boiling Point | 309 °C at 750 mm Hg | EPA Chemical Data Reporting (CDR) nih.gov |

| Boiling Point | 222 °C at 3 mm Hg | EPA Chemical Data Reporting (CDR) nih.gov |

| Density | 0.8405 at 20 °C/4 °C | EPA Chemical Data Reporting (CDR) nih.gov |

| Solubility in Water | Insoluble / Slightly soluble (0.001 g/L at 23 °C) | ChemicalBook, Sigma-Aldrich chemicalbook.comsigmaaldrich.comtcichemicals.com |

| Vapor Pressure | <0.1 mmHg (20 °C) | Sigma-Aldrich sigmaaldrich.com |

| Vapor Pressure | 0.00000004 mmHg | EPA Chemical Data Reporting (CDR) nih.gov |

| XLogP3 | 9.5 | PubChem nih.gov |

| Kovats Retention Index | Standard non-polar | EPA Chemical Data Reporting (CDR) nih.gov |

| Crystal Form (Room Temp, Even Carbons) | γ-phase (Monoclinic, A2/a) | X-ray powder diffraction acs.org |

| Metastable Crystal Form (Quenched) | β-phase (Monoclinic, isostructural with odd alkanols) | X-ray powder diffraction acs.orgresearchgate.net |

| Enthalpy of Fusion (ΔfusH) | 118.9 kJ/mol at 348 K | ME (Stephenson and Malanowski, 1987) nist.gov |

| Enthalpy of Sublimation (ΔsubH) | 218. ± 3.8 kJ/mol at 332 K | ME (Davies and Kybett, 1965) nist.gov |

| Enthalpy of Vaporization (ΔvapH°) | 125.9 ± 0.8 kJ/mol | CGC (Nichols, Kweskin, et al., 2006) nist.gov |

Chemical Synthesis and Derivatization of this compound for Research Applications

This compound, also known as arachidyl alcohol, is a long-chain primary fatty alcohol with a chain length of 20 carbon atoms. It is a white, translucent crystalline solid at room temperature. wikipedia.org this compound has applications in various industries, including cosmetics as an emollient and in chemical processing. wikipedia.org Its synthesis and derivatization are important for both industrial production and targeted research applications.

Synthetic Methodologies for this compound

The production of linear primary fatty alcohols, including this compound, can be achieved through several synthetic routes. These methods often involve the growth of hydrocarbon chains and subsequent functionalization to introduce the hydroxyl group.

Ziegler Synthesis (Trialkylaluminum Process)

The Ziegler process, also known as the Ziegler-Alfol synthesis, is a prominent petrochemical method for producing linear primary alcohols with an even number of carbon atoms. wikipedia.org This process, developed by Karl Ziegler, involves the oligomerization of ethylene (B1197577) using an organoaluminum compound, typically triethylaluminum (B1256330). wikipedia.org

The synthesis proceeds in several steps. First, triethylaluminum is produced from aluminum, ethylene, and hydrogen gas. wikipedia.orgshbinjia.cn Triethylaluminum then reacts with ethylene in a chain-growth reaction, where ethylene molecules are stepwise inserted into the aluminum-carbon bonds of the trialkylaluminum. wikipedia.orggoogle.com This results in the formation of higher molecular weight trialkylaluminum compounds with even-numbered carbon chains. wikipedia.orggoogle.com The temperature of this reaction influences the molecular weight distribution of the resulting alkyl chains, with lower temperatures favoring higher molecular weights. wikipedia.org

Following the chain-growth reaction, the trialkylaluminum compounds are oxidized with air to form aluminum alkoxides. wikipedia.orglookchem.com Finally, hydrolysis of the aluminum alkoxides with water or dilute acid yields the desired fatty alcohols and aluminum hydroxide. wikipedia.orgshbinjia.cnlookchem.com The Ziegler process typically produces a mixture of fatty alcohols with a distribution of chain lengths, although modifications like the EPAL process can optimize for a narrower distribution. wikipedia.orglookchem.com The product obtained before distillation is a crude mixture containing predominantly linear C18 to C32 alcohols, along with minor byproducts such as 1-olefins and n-paraffins. google.com

Synthesis from Fumaric Acid and Ethylene

A method for synthesizing acrylic acid and its derivatives involves the cross-metathesis transformation between fumaric acid and ethylene. google.com While this process is primarily aimed at producing acrylic acid, it highlights the potential for utilizing fumaric acid and ethylene as starting materials in reactions that could, through different reaction pathways or subsequent modifications, lead to long-chain compounds. One specific embodiment of this approach describes the synthesis of dialkyl fumarate (B1241708) esters through the esterification of fumaric acid with aliphatic alcohols, including this compound, in the presence of an acid catalyst like p-toluenesulfonic acid. google.comgoogle.com This reaction involves heating fumaric acid and this compound in a solvent like toluene, with continuous removal of water to drive the esterification to completion. google.comgoogle.com This demonstrates a route to incorporate this compound into larger molecules starting from fumaric acid.

Preparation from Methyl Heneicosanoate

While direct synthesis of this compound from methyl heneicosanoate is not explicitly detailed in the provided search results, the hydrogenation of fatty acid esters is a known method for producing fatty alcohols. shbinjia.cnwikipedia.org Methyl heneicosanoate is a fatty acid methyl ester with a 21-carbon chain. nih.govabcam.comnih.gov The conversion of fatty acid esters to fatty alcohols involves hydrogenation, typically under high pressure and in the presence of a catalyst. shbinjia.cn This reaction reduces the ester group (-COOR') to a primary alcohol group (-CH2OH). Therefore, methyl heneicosanoate could potentially be a precursor to a C22 alcohol (docosanol) through hydrogenation. To obtain this compound (a C20 alcohol) from a compound like methyl heneicosanoate, a different transformation or a precursor with a 20-carbon chain would be required. However, the general principle of reducing fatty acid esters to alcohols is a relevant synthetic strategy in fatty alcohol production.

Synthesis of this compound Derivatives

Derivatization of this compound is performed to modify its properties and create compounds with specific functionalities for various research and industrial applications.

This compound Acetate (B1210297)

This compound acetate, also known as icosyl acetate, is an ester derivative of this compound. thegoodscentscompany.comnih.gov It is formed by the esterification of this compound with acetic acid or an activated form of acetic acid, such as acetic anhydride (B1165640) or acetyl chloride. The synthesis of esters from fatty alcohols and carboxylic acids is a common reaction, often catalyzed by an acid. google.comgoogle.com this compound acetate has been identified in natural sources such as buckwheat flour and Tithonia diversifolia. thegoodscentscompany.com

Phosphoester Compounds with this compound Side Chains

Phosphoester compounds containing long alkyl chains like this compound are of interest, particularly in the development of drug delivery systems and other biomaterials due to their amphiphilic nature. iiarjournals.orgresearchgate.netacs.org The synthesis of phosphoester compounds from alcohols can be achieved through various methods, including the reaction of alcohols with phosphoryl chloride or its derivatives, followed by hydrolysis. iiarjournals.orgacs.org

Chemical Synthesis and Derivatization of 1 Eicosanol for Research Applications

Synthesis of 1-Eicosanol Derivatives

Polymerization to Poly-1-eicosene

The polymerization of this compound itself is not a direct process. Instead, this compound can be synthesized or derived from precursors that are then polymerized. A related compound, 1-eicosene (B165122) (an alpha-olefin with the same carbon chain length as this compound but with a terminal double bond instead of a hydroxyl group), is a monomer that can be polymerized to form poly-1-eicosene. This polymerization is typically carried out using specific catalyst systems.

Research has explored the polymerization of linear alpha-olefins, including 1-eicosene, using metallocene catalysts. For instance, zirconocene (B1252598) and hafnocene catalysts have been shown to yield poly-1-eicosene from the polymerization of 1-eicosene. sigmaaldrich.comottokemi.comchemicalbook.com Copolymers of 1-eicosene and ethene have also been prepared using catalyst systems like methylaluminoxane (B55162) activated dimethylsilanediyl(tetracyclopentadienyl)(tert-butylamido)-titanium dichloride. sigmaaldrich.comchemicalbook.com

Studies on poly(1-olefin)s, including poly(1-eicosene) synthesized by isospecific metallocene catalysts, have investigated their morphology using techniques such as wide and small angle X-ray scattering (WAXS and SAXS) and atomic force microscopy. researchgate.net The crystal structure of poly(1-eicosene) has been determined, and scattering peaks assigned. researchgate.net Side chain crystallization has been observed in polymers ranging from poly-1-decene to poly-1-eicosene synthesized with hafnocene catalysts. researchgate.net

Research findings indicate that the molecular weights of poly-alpha-olefins made with hafnocene catalysts were higher compared to those made with zirconocene catalysts, with narrow molecular weight distributions typical of metallocene polymers. researchgate.net

Purification Methods for this compound in Laboratory Settings

Purifying this compound in laboratory settings is crucial to obtain a high-purity compound for accurate research and analysis. Given its long hydrocarbon chain and waxy solid nature at room temperature, purification methods often leverage differences in solubility and physical properties.

Common laboratory techniques applicable to the purification of long-chain fatty alcohols like this compound include crystallization and chromatography. cdnsciencepub.comnih.gov

Crystallization is a widely used method for purifying solid organic compounds. For long-chain alcohols, crystallization from suitable solvents can help remove impurities based on differences in solubility at various temperatures. Research on the crystallization behavior of normal long-chain alcohols, including this compound, has shown that they can exhibit epitaxial growth on substrates like uniaxially drawn isotactic polypropylene (B1209903) films, forming different crystal forms depending on the crystallization conditions (e.g., from the melt or by vapor-deposition). kyoto-u.ac.jpresearchgate.net This understanding of crystallization behavior can inform the development of effective purification protocols.

Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are powerful tools for separating and analyzing fatty alcohols. rsc.orggerli.combas.ac.ukoup.comresearchgate.netinternationaloliveoil.orginternationaloliveoil.org For GC analysis, fatty alcohols are often converted to more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. oup.comresearchgate.netinternationaloliveoil.org This derivatization allows for effective separation and detection. This compound has been used as an internal standard in gas chromatographic methods developed for the determination of fatty alcohols in various samples, highlighting its role in analytical procedures. oup.cominternationaloliveoil.orginternationaloliveoil.org

Methods for the analysis of fatty alcohols in complex mixtures, such as those derived from biological sources or saponified lipids, often involve extraction followed by chromatographic separation. rsc.orggerli.combas.ac.ukinternationaloliveoil.orginternationaloliveoil.orgpubcompare.ai For instance, a procedure for isolating and analyzing fatty alcohols from wax esters involves saponification, extraction of unsaponifiable matter, and subsequent separation by thin-layer chromatography (TLC) or HPLC, followed by GC analysis after derivatization. bas.ac.ukinternationaloliveoil.orginternationaloliveoil.org this compound is specifically mentioned as an internal standard in methods for determining aliphatic alcohols in oils and fats using saponification, extraction, TLC or HPLC separation, and capillary gas chromatography of trimethylsilyl ethers. internationaloliveoil.orginternationaloliveoil.org

Another approach for purifying long-chain fatty alcohols from natural sources, such as sugarcane wax, involves hot ethanol (B145695) extraction followed by drying and quantification using GC-FID. impactfactor.org While this example focuses on 1-octacosanol, the principle of solvent extraction is applicable to other long-chain alcohols like this compound.

Data from a validated gas chromatographic method using this compound as an internal standard for determining fatty alcohols in tablets shows good linearity and accuracy, demonstrating the effectiveness of GC in analyzing these compounds after appropriate sample preparation and derivatization. oup.com

Below is a table summarizing some key properties of this compound relevant to its purification and analysis:

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₂O | PubChem nih.gov |

| Molecular Weight | 298.5 g/mol | PubChem nih.gov |

| Melting Point | 64-66 °C | Merck merckmillipore.com |

| Solubility | Very soluble in acetone; soluble in petroleum ether; slightly soluble in ethanol, chloroform. nih.gov Insoluble in water but soluble in organic solvents such as ethanol and ether. cymitquimica.com | PubChem nih.gov, CymitQuimica cymitquimica.com |

Biological and Biochemical Research on 1 Eicosanol

Role in Lipid Metabolism

1-Eicosanol is involved in the metabolism of lipids in mammals epa.gov. It is classified as a fatty alcohol lipid molecule and participates in biochemical pathways related to lipid metabolism and fatty acid metabolism hmdb.cafoodb.ca.

Integration into Cellular Membranes and Lipid Environments

Due to its hydrophobic and lipophilic characteristics, this compound can interact with and integrate into biological membranes and lipid bilayers benchchem.combenchchem.com. This integration can influence membrane fluidity and potentially impact cellular processes such as signal transduction and nutrient transport benchchem.combenchchem.com. Its estimated log Kow suggests it may cross lipid membranes and be distributed to fatty tissues in the body epa.gov. This compound can be used in biomedical research to mimic natural lipid environments for studying cellular membranes and lipid metabolism ontosight.ai.

Involvement in Wax and Plasmalogen Biosynthesis

This compound is involved in the biosynthesis of wax and plasmalogens in mammals epa.gov. Alcohol-forming fatty acyl-CoA reductases (FAR) are enzymes that catalyze the reduction of activated acyl groups to fatty alcohols, which can then be esterified with acyl-CoA thioesters to form wax esters d-nb.info. These enzymes are implicated in wax ester biosynthesis and other pathways like ether lipid synthesis d-nb.info. Ether lipids, including precursors for plasmalogens, also require fatty alcohols for their synthesis d-nb.inforesearchgate.net. Peroxisomal fatty acyl-CoA reductase 1 (Far1) is essential for providing the fatty alcohols needed for ether bond formation in ether glycerophospholipid synthesis researchgate.net. Acyl-CoA wax alcohol acyltransferase 1, an enzyme involved in forming wax esters from long-chain alcohols and fatty acids, has shown a preference for arachidyl alcohol (this compound) hmdb.ca.

Metabolism to Eicosanoic Acid and Shorter Chain Fatty Acids

This compound is likely to be metabolized epa.gov. Predicted metabolic pathways for this compound in rats have identified eicosanoic acid as a metabolite epa.govepa.gov. Other putative metabolites predicted by in vivo rat metabolism simulators include shorter chain fatty acids such as octadecanoic acid (C18:0), hexadecanoic acid (C16:0), and myristic acid (C14:0), as well as aldehydes, ketones, and other carboxylic acids epa.govepa.gov. Studies on the metabolism of n-icosane in the bacterium Marinobacter hydrocarbonoclasticus also suggested a metabolic pathway involving hydroxylation to n-icosan-1-ol (this compound), transformation into a β-hydroxy acid, and subsequent degradation into lower homologues nih.gov.

Excretion Pathways and Glucuronide Conjugation

To assess the excretion pathways of this compound, read-across from studies on analogs like 1-octadecanol and cetyl alcohol has been used epa.govepa.gov. Based on data for 1-octadecanol, this compound is likely to be excreted as a glucuronide conjugate in small amounts in the urine epa.govepa.govregulations.gov. Glucuronidation is a phase II biotransformation reaction where a glucuronide moiety is attached to a substrate, increasing its water solubility and facilitating excretion via bile or urine wikipathways.orgnih.gov. Due to its larger molecular weight, more of the transformed compound is likely to be excreted via feces epa.gov. Gas exchange is considered an unlikely major pathway of excretion due to its low vapor pressure epa.govepa.gov.

Enzymatic Interactions and Modulations

This compound can interact with enzymes benchchem.combenchchem.com.

Interaction with 2-acylglycerol O-acyltransferase (MGAT)

Research has indicated that diacylglycerol acyltransferase-2 (DGAT2) and monoacylglycerol acyltransferase-2 (MGAT2) interact to promote triacylglycerol synthesis. nih.gov MGAT2 is an enzyme that catalyzes the synthesis of diacylglycerol. nih.gov Studies using chemical cross-linkers and co-immunoprecipitation experiments have shown that DGAT2 interacts with MGAT2. nih.gov This interaction was found to be dependent on the two transmembrane domains of DGAT2. nih.gov When co-expressed in cells, DGAT2 and MGAT2 co-localize in the endoplasmic reticulum (ER) and on lipid droplets, leading to increased triacylglycerol storage compared to the expression of either enzyme alone. nih.gov Incubating cells with 2-monoacylglycerol caused DGAT2 to translocate to lipid droplets, suggesting that DGAT2 can utilize monoacylglycerol-derived diacylglycerol. nih.gov These findings imply that the interaction between DGAT2 and MGAT2 facilitates the efficient channeling of lipid substrates for triacylglycerol biosynthesis. nih.gov

Further research on MGAT2 has highlighted its crucial role in the assimilation of dietary fat and the accretion of body fat in mice. nih.gov Mice deficient in MGAT2 exhibit a normal phenotype on a low-fat diet but are protected against developing obesity, glucose intolerance, hypercholesterolemia, and fatty livers when fed a high-fat diet. nih.gov Despite normal caloric intake and full absorption of dietary fat, MGAT2-deficient mice show a reduced rate of dietary fat entry into the circulation. nih.gov This altered absorption kinetics appears to lead to a greater partitioning of dietary fat towards energy dissipation rather than storage in white adipose tissue. nih.gov These studies identify MGAT2 as a key determinant of energy metabolism in response to dietary fat. nih.gov

Antioxidant Activity of this compound

This compound has been reported to possess antioxidant activity. jddtonline.infochemsrc.commedchemexpress.comresearchgate.net It is described as a natural compound with antioxidant properties. chemsrc.commedchemexpress.com

Radical Scavenging Mechanisms

Antioxidant activity can involve various mechanisms, including radical scavenging. Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis (3-ethylbenzothiazoline-6-sulphonic acid)) are commonly used to measure radical scavenging activity. researcher.lifed-nb.infofrontiersin.org The DPPH assay is applicable to hydrophobic antioxidant systems, while the ABTS assay is applicable to both hydrophilic and lipophilic antioxidant systems. d-nb.info Radical scavenging can occur through mechanisms such as Hydrogen Atom Transfer (HAT), where an antioxidant donates a hydrogen atom to a radical, or Electron Transfer (SET), where an antioxidant transfers an electron to a radical. frontiersin.org

While this compound has been reported to have antioxidant activity, the specific radical scavenging mechanisms by which this compound exerts its antioxidant effects are not explicitly detailed in the provided search results.

Biological Sources of Antioxidant this compound (e.g., Justicia insularis, Hypericum carinatum, Litsea glutinosa)

This compound has been identified as a natural compound with antioxidant activity isolated from specific biological sources. It has been found in the leaves of Justicia insularis. medchemexpress.combohrium.com Research on Justicia insularis leaves has investigated their antioxidant properties, and this compound was identified among the components in the dichloromethane (B109758) fraction, which showed notable antioxidant activity. bohrium.com

Hypericum carinatum is another plant from which this compound with antioxidant activity has been isolated. chemsrc.commedchemexpress.com

Additionally, this compound has been reported as a chemical constituent found in Litsea glutinosa. ulpgc.es Extracts of Litsea glutinosa have demonstrated antioxidant properties and the ability to modify oxidative stress. ulpgc.es

Other biological sources where this compound has been reported include Pyracantha angustifolia, Plumeria rubra, and Withania somnifera. nih.govbiomedpharmajournal.org In Withania somnifera, this compound was identified as a chemical constituent in different extracts. biomedpharmajournal.org Bee-collected pollen has also been shown to contain this compound, and fermentation of the pollen can enhance its antioxidant activities. researchgate.net

Biological Effects and Potential Applications in Biomedical Research